
Dxd
Übersicht
Beschreibung
Dxd, also known as an exatecan derivative, is a potent inhibitor of DNA topoisomerase I. It is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound is known for its high cytotoxicity and ability to induce cell death in cancer cells by interfering with DNA replication and transcription processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dxd umfasst mehrere Schritte, beginnend mit der Grundstruktur von Camptothecin, einem natürlichen Alkaloid. Der Prozess beinhaltet die Einführung verschiedener funktioneller Gruppen, um seine Potenz und Löslichkeit zu verbessern. Die wichtigsten Schritte umfassen:
Funktionalisierung des Camptothecin-Kerns: Dazu gehört die Addition eines F-Rings und eines zweiten chiralen Zentrums, die für seine Aktivität entscheidend sind.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird in kontrollierten Umgebungen durchgeführt, um die Stabilität der Verbindung zu erhalten. Das Endprodukt wird dann für die Verwendung in ADCs formuliert .
Analyse Chemischer Reaktionen
Activation and Metabolite Release
DXd exhibits three critical activation reactions in biological systems:
A. Lysosomal Degradation
- Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
- Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .
B. Metabolite Formation
Released this compound undergoes further transformations:
Metabolite | Modification | Bioactivity |
---|---|---|
14a | Thiol derivative | Reduced membrane permeability |
14b | S-methylated 14a | Increased cytotoxicity (IC₅₀ 0.31 μmol/L) |
12 | Hydroxyl-bearing | Higher potency than this compound |
Mechanism of TOP1 Inhibition
This compound interacts with DNA-topoisomerase I complexes through:
The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .
Bystander Effect Chemistry
This compound demonstrates unique membrane permeability due to:
- Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
- pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)
This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:
ADC | Bystander Killing Efficiency |
---|---|
R-DXd | 68% tumor growth inhibition in mixed cell populations |
T-DXd | 5.7x increased potency vs non-permeable payloads |
Stability and Reactivity
Key chemical stability parameters:
The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .
Wissenschaftliche Forschungsanwendungen
Dxd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Topoisomerase-Inhibition und DNA-Schädigung zu untersuchen.
Biologie: Wird in Zellbiologiestudien eingesetzt, um die Auswirkungen von DNA-Schäden auf den Zellzyklusfortschritt und die Apoptose zu verstehen.
Medizin: In ADCs für die gezielte Krebstherapie integriert, zeigt es vielversprechende Ergebnisse in klinischen Studien für verschiedene Krebsarten, darunter Brustkrebs und nicht-kleinzelliger Lungenkrebs
Industrie: Wird bei der Entwicklung neuer ADCs mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der DNA-Topoisomerase I, einem Enzym, das eine entscheidende Rolle bei der DNA-Replikation und Transkription spielt. Durch die Bindung an den Topoisomerase-I-DNA-Komplex verhindert this compound die Wiederverknüpfung des gespaltenen DNA-Strangs, was zur Akkumulation von DNA-Brüchen und letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders effektiv in schnell teilenden Krebszellen, was this compound zu einem wirksamen Antikrebsmittel macht .
Wirkmechanismus
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Dxd wird oft mit anderen Topoisomerase-I-Inhibitoren verglichen, wie z. B. Irinotecan und Topotecan. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound mehrere einzigartige Eigenschaften:
Höhere Potenz: This compound hat einen niedrigeren IC50-Wert im Vergleich zu Irinotecan und Topotecan, was auf eine höhere Potenz hindeutet.
Verbesserte Löslichkeit: Modifikationen der chemischen Struktur von this compound verbessern seine Löslichkeit, was es für die Verwendung in ADCs besser geeignet macht.
Bystander-Effekt: This compound zeigt einen Bystander-Effekt, bei dem die zytotoxische Nutzlast in benachbarte Zellen diffundieren kann, was seine Antitumoraktivität verstärkt.
Ähnliche Verbindungen:
- Irinotecan
- Topotecan
- Camptothecin-Derivate
Biologische Aktivität
Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.
Overview of Deruxtecan
Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
- Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.
- Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .
Pharmacological Profile
The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:
- Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
- Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various cancer types:
- HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
- TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
- CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .
Data Table: Summary of Clinical Findings
Eigenschaften
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.